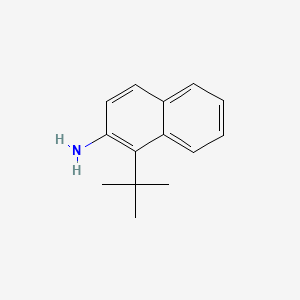

1-(tert-Butyl)naphthalen-2-amine

説明

1-(tert-Butyl)naphthalen-2-amine is a chemical compound that contains 33 bonds in total, including 16 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine . It has a molecular weight of 199.29148 g/mol .

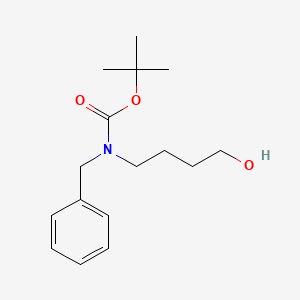

Synthesis Analysis

The synthesis of 1-(tert-Butyl)naphthalen-2-amine involves the chemoselective N-tert-butyloxycarbonylation of amines in glycerol . The reaction mixture of amine and (Boc)2O in glycerol is vigorously stirred at room temperature until the complete disappearance of amines is observed .Molecular Structure Analysis

The molecular structure of 1-(tert-Butyl)naphthalen-2-amine includes 33 bonds in total, 16 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 primary amine .Chemical Reactions Analysis

The chemical reactions of amines, such as 1-(tert-Butyl)naphthalen-2-amine, are dominated by alpha-cleavage, which produces an alkyl radical on a resonance-stabilized nitrogen-containing cation . Secondary and tertiary amines have the possibility of multiple alpha-cleavages .Physical And Chemical Properties Analysis

Amines, such as 1-(tert-Butyl)naphthalen-2-amine, have boiling points that are higher than those of alkanes but lower than those of alcohols of comparable molar mass . They are capable of hydrogen bonding with water, making amines of low molar mass quite soluble in water .科学的研究の応用

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

The compound 1-(tert-Butyl)naphthalen-2-amine can be used in the synthesis of new biheterocyclic phosphonic α-amino esters . These compounds are synthesized with excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .

Development of Hole Transporting Materials for Perovskite Solar Cells

1-(tert-Butyl)naphthalen-2-amine derivatives have been used in the development of hole transporting materials (HTMs) for perovskite solar cells (PSCs) . These HTMs, with different conjugated π-bridge cores of fused aromatic ring, have shown better properties with good stability and high hole mobility compared to their parent compounds .

Design of Donor–π–Donor (D–π–D) Configuration Molecules

In molecular design based on the donor–π–donor (D–π–D) configuration, 1-(tert-Butyl)naphthalen-2-amine derivatives can be used as terminal groups (D) and conjugated π-bridged units . These molecules exhibit appropriate frontier molecular orbitals, good solubility, and high hole mobility .

Synthesis of Pyrazole Derivatives

Although not directly related to 1-(tert-Butyl)naphthalen-2-amine, tert-butanesulfinamide, a compound with a similar tert-butyl group, has been used in the synthesis of pyrazole derivatives . These derivatives have been found to be effective PDE4 inhibitors for treating anti-inflammatory diseases .

Activation of Imines for Nucleophilic Addition

Again, while not directly related to 1-(tert-Butyl)naphthalen-2-amine, the tert-butanesulfinyl group, similar to the tert-butyl group in 1-(tert-Butyl)naphthalen-2-amine, has been found to activate imines for the addition of many different classes of nucleophiles . This group also serves as a powerful chiral directing group .

Safety and Hazards

作用機序

Target of Action

It is known that aromatic compounds containing the indole nucleus, which is structurally similar to naphthalene, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that benzylic halides, which are structurally similar to 1-(tert-butyl)naphthalen-2-amine, typically react via sn1 or sn2 pathways . This suggests that 1-(tert-Butyl)naphthalen-2-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Indole derivatives, which share structural similarities with naphthalene, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(tert-Butyl)naphthalen-2-amine may affect similar pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is plausible that 1-(tert-Butyl)naphthalen-2-amine could have diverse molecular and cellular effects.

特性

IUPAC Name |

1-tert-butylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h4-9H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETIVQDQMWTAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959686 | |

| Record name | 1-tert-Butylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylnaphthalen-2-amine | |

CAS RN |

389104-55-6 | |

| Record name | 1-tert-Butyl-2-aminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389104556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-TERT-BUTYL-2-AMINONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660B42BI9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

phosphanium chloride](/img/structure/B1370717.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)